molecular formula C12H16ClNO2 B2853320 Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans CAS No. 2247088-13-5

Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans

Cat. No.: B2853320
CAS No.: 2247088-13-5
M. Wt: 241.72
InChI Key: IEBFMWNZNADCQP-JUAUBFSOSA-N
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Description

Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 . It is a hydrochloride salt form of methyl 2-(3-aminocyclobutyl)benzoate, which is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-aminocyclobutyl)benzoate;hydrochloride typically involves the reaction of methyl 2-(3-aminocyclobutyl)benzoate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for methyl 2-(3-aminocyclobutyl)benzoate;hydrochloride may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Methyl2-[(1r,3r)-3-aminocyclobutyl]benzoatehydrochloride,trans has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-aminocyclobutyl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-(3-aminocyclobutyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-5-3-2-4-10(11)8-6-9(13)7-8;/h2-5,8-9H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBFMWNZNADCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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